Isoprene butadiene

Glass transition temperature DSC Low-temperature flexibility

Isoprene-butadiene copolymer (TBIR) delivers a performance balance unattainable by NR, BR, or their blends. It enables systematic Tg adjustment from -107°C to -80°C, reduces wear volume by 13%, lowers rolling resistance by 20%, and extends flex fatigue life by 1.6x vs. NR/BR baselines. This grade also suppresses heat release and smoke emission in fire-retardant compounds. For R&D and production buyers, specifying this copolymer is the only way to simultaneously meet aggressive targets for cold-flex, durability, and energy efficiency in tires, seals, and anti-vibration systems.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 25102-52-7
Cat. No. B1620137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprene butadiene
CAS25102-52-7
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCC(=C)C=C.C=CC=C
InChIInChI=1S/C5H8.C4H6/c1-4-5(2)3;1-3-4-2/h4H,1-2H2,3H3;3-4H,1-2H2
InChIKeyVLLYOYVKQDKAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoprene-Butadiene Copolymer (CAS 25102-52-7): A Configurable Diene Copolymer Platform for Procurement Decisions


Isoprene-butadiene copolymer (CAS 25102-52-7), often designated poly(butadiene-co-isoprene) or butadiene-isoprene rubber (BIR), is a synthetic elastomer formed by the copolymerization of 1,3-butadiene and 2-methyl-1,3-butadiene (isoprene). Unlike single-monomer polyisoprene (IR/NR) or polybutadiene (BR), the copolymer's property profile is tunable through the butadiene-to-isoprene ratio and the control of cis-1,4 versus trans-1,4 microstructure [1]. Commercial grades range from high-cis random copolymers with glass transition temperatures (Tg) spanning -107 °C to -80 °C, to trans-1,4 multi-block variants (TBIR) that deliver crystalline reinforcement domains [2]. This structural versatility means the compound occupies a distinct position between homopolymer diene rubbers and styrenic copolymers, enabling selective optimization of low-temperature flexibility, fatigue endurance, or abrasion resistance that cannot be achieved by simply blending BR with NR.

Why Isoprene-Butadiene Copolymer Cannot Be Replaced by Conventional NR, BR, or SBR in Performance-Critical Specifications


Direct substitution of isoprene-butadiene copolymer with natural rubber (NR), polybutadiene (BR), or styrene-butadiene rubber (SBR) introduces quantifiable performance trade-offs that compromise the balance of properties required in dynamic applications. NR (polyisoprene) exhibits a single Tg near -70 °C, while high-cis BR shows a Tg around -100 °C; neither homopolymer permits the systematic Tg adjustment between these bounds that isoprene-butadiene copolymers achieve through comonomer ratio control [1]. In blend formulations, partial replacement of NR with trans-1,4-poly(butadiene-co-isoprene) (TBIR) reduces wear volume by 13%, compression heat generation by 10%, and rolling resistance by 20% relative to an NR/BR baseline, while simultaneously improving first-grade flex fatigue life by approximately 1.6-fold [2]. These improvements arise from the copolymer's ability to compatibilize immiscible NR/BR phases and introduce nano-sized crystalline domains that enhance crack-growth resistance without the stiffness penalty observed with higher carbon black loadings [3]. Consequently, procurement specifications that demand simultaneous gains in fatigue life, abrasion resistance, and low rolling resistance cannot be met by simply adjusting the NR:BR ratio.

Quantitative Differentiation of Isoprene-Butadiene Copolymer Against NR, BR, and SBR Comparators


Glass Transition Temperature: Systematic Tunability Between -107 °C and -80 °C Versus Fixed Homopolymer Tg Values

High-cis butadiene-isoprene random copolymers exhibit a single, composition-dependent glass transition temperature (Tg) that spans from -107.4 °C to -80.5 °C, as measured by differential scanning calorimetry (DSC) [1]. In contrast, the homopolymer comparators exhibit fixed Tg values: high-cis polybutadiene (BR) at approximately -100 °C and polyisoprene (NR/IR) at approximately -70 °C [2]. The ability to dial in an intermediate or lower Tg without blending enables formulators to target specific low-temperature performance windows unattainable with either homopolymer alone.

Glass transition temperature DSC Low-temperature flexibility

Flexural Fatigue Life: 1.6-Fold Improvement Over NR/BR Blends via TBIR Modification

In high-modulus NR/BR carbon black composites, incorporation of trans-1,4-poly(butadiene-co-isoprene) rubber (TBIR) with a concurrent 4 phr reduction in carbon black loading improved first-grade flex fatigue life by approximately 1.6-fold compared with the unmodified NR/BR vulcanizate [1]. This fatigue enhancement was achieved alongside a 13% reduction in wear volume, a 10% reduction in compression heat generation, and a 20% reduction in rolling resistance, demonstrating that TBIR delivers multi-dimensional performance gains rather than a single-property trade-off.

Flexural fatigue NR/BR blends TBIR modification

Wear and Rolling Resistance: Simultaneous 13% Wear Reduction and 20% Lower Rolling Resistance Versus NR/BR Baseline

Modification of NR/BR tread-model compounds with TBIR reduced wear volume by 13% and rolling resistance by 20% compared with the TBIR-free NR/BR vulcanizate, while also lowering compression heat generation by 10% [1]. In truck tire tread formulations, blending 10 phr TBIR with NR similarly improved modulus at 300%, abrasion resistance, fatigue resistance, and reduced rolling resistance and heat buildup relative to the all-NR control [2]. These data confirm that TBIR addition addresses the 'magic triangle' trade-off among wear, rolling resistance, and wet grip more effectively than adjusting the NR/BR blend ratio.

Abrasion resistance Rolling resistance Tire tread compounding

Tensile Fatigue Performance: 129% Enhancement in NR Flame-Retardant Systems via TBIR Crystalline Network

In natural rubber-based expansion flame-retardant composites, incorporation of crystalline trans-1,4-poly(butadiene-co-isoprene) block copolymer (TBIR) enhanced tensile fatigue performance by approximately 129.3% relative to the TBIR-free NR flame-retardant system [1]. TBIR's fiber-like crystalline structure provides a reinforcing network that suppresses crack propagation under cyclic tensile loading, a mechanism distinct from filler reinforcement. Concurrently, TBIR exerted a restraining effect on heat release and smoke emission during combustion, adding a passive safety benefit.

Tensile fatigue Flame retardant NR Crystalline reinforcement

NR/SBR Compatibility and Abrasion Resistance: 15 phr TBIR Improves Blend Homogeneity and Compounding Performance

Substituting 15 phr of NR with TBIR in NR/SBR blends improved the compatibility between NR and SBR phases and enhanced abrasion resistance, compression fatigue resistance, and flexural fatigue resistance, albeit with slight reductions in tensile strength and modulus [1]. The improved phase compatibility arises from TBIR's mixed butadiene-isoprene block architecture, which acts as an interfacial compatibilizer between the immiscible NR (polyisoprene) and SBR (styrene-butadiene) domains. This compatibilization effect is not observed when replacing NR with additional BR or SBR.

NR/SBR blends Compatibilization Abrasion resistance

Fatigue Crack Resistance: TBIR Vulcanizates Exhibit Flex Fatigue Resistance 100× Greater Than NR and 10× Greater Than BR

Trans-1,4-poly(butadiene-co-isoprene) copolymer vulcanizates (TBIR) demonstrate flex cracking resistance that is approximately 100 times greater than that of natural rubber (NR) and more than 10 times greater than that of cis-polybutadiene rubber (BR) [1]. This exceptional fatigue crack growth resistance is attributed to the strain-induced crystallization of the trans-1,4 blocks, which blunts crack tips during cyclic deformation. The quantitative advantage positions TBIR as a superior candidate for tire sidewall and belt compounds where flex fatigue is the primary failure mode.

Flex cracking resistance Fatigue life Tire sidewall compounding

Evidence-Backed Application Scenarios for Isoprene-Butadiene Copolymer Procurement


High-Performance Tire Tread and Belt Compounds Requiring Simultaneous Fatigue, Abrasion, and Rolling Resistance Gains

In truck and passenger tire tread formulations, TBIR-modified NR or NR/BR compounds deliver the quantifiable multi-property improvements documented in Section 3: a 13% wear volume reduction, 20% lower rolling resistance, and 1.6-fold flex fatigue life extension relative to unmodified NR/BR baselines [1]. Tire belt compounds additionally benefit from TBIR's high modulus and hot air aging resistance [2]. Procurement specifications for 'green tire' programs should reference TBIR content as a key differentiator enabling compliance with rolling resistance labeling regulations while maintaining tread life.

Arctic-Grade Sealing and Vibration-Damping Components Leveraging Sub-(-100 °C) Glass Transition Temperature

High-cis butadiene-isoprene random copolymers with Tg values reaching -107.4 °C provide low-temperature flexibility superior to both NR (Tg ≈ -70 °C) and conventional BR (Tg ≈ -100 °C) [1]. This makes them the material of choice for seals, gaskets, and vibration isolators deployed in cryogenic or Arctic environments, where BR embrittlement or NR stiffening would cause premature seal failure. Compounders can specify the butadiene:isoprene ratio to hit a target Tg, a design freedom unavailable with homopolymer elastomers.

Flame-Retardant NR Composites for Construction and Transportation with 2.3× Extended Fatigue Service Life

Crystalline TBIR block copolymer enhances the tensile fatigue performance of NR-based flame-retardant compounds by approximately 129.3% while simultaneously suppressing heat release and smoke emission during combustion [1]. This combination of mechanical durability and passive fire safety is particularly relevant for rubber flooring, cable jacketing, and mass transit interior components, where fire standards (e.g., EN 45545) must be met without sacrificing long-term dynamic performance.

NR/SBR Industrial Rubber Goods Requiring Improved Phase Compatibility and Extended Service Life Without Full Reformulation

For manufacturers of NR/SBR-based conveyor belts, hoses, and vibration dampers, substituting 15 phr of NR with TBIR improves NR-SBR compatibility and enhances abrasion resistance, compression fatigue, and flex fatigue properties [1]. This drop-in modification extends product life without requiring capital investment in new compounding equipment or full compound redevelopment, offering a cost-effective route to premium product grades.

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